molecular formula C17H16F4N2O3S B2653913 2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235282-17-3

2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2653913
CAS No.: 1235282-17-3
M. Wt: 404.38
InChI Key: LSVKVYYJERGKOP-UHFFFAOYSA-N
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Description

2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C17H16F4N2O3S and its molecular weight is 404.38. The purity is usually 95%.
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Scientific Research Applications

Fluorochrome Conjugation for Immunofluorescence

4-Acetamido-4’isothiocyanato-stilbene-2,2’disulfonic acid (SITS) is a fluorochrome useful in immunofluorescence. It demonstrates an excitation maximum at 375 nm and an emission maximum at 420 nm (blue fluorescence), making it an ideal third fluorochrome for multi-color fluorescence microscopy. Conjugation requires strict pH control due to rapid pH decrease at the conjugation process's onset. It is feasible to combine SITS with FITC and TRITC conjugates, expanding immunofluorescence capabilities (Rothbarth, Olthof, & Mul, 1975).

Aldose Reductase Inhibitors with Antioxidant Activity

Substituted benzenesulfonamides, developed as aldose reductase inhibitors (ARIs), show promise for managing long-term diabetic complications. These ARIs, particularly those incorporating a 4-bromo-2-fluorobenzyl group, exhibit potent in vitro inhibitory activities at concentrations below 100 μM and have demonstrated significant antioxidant potential. This suggests their utility in mitigating oxidative stress-related damage in diabetic conditions (Alexiou & Demopoulos, 2010).

Broad Spectrum Anti-Epileptic Drug Candidate

DSP-0565, identified through optimization of 2'-fluoro-N-methyl-[1,1'-biphenyl]-2-sulfonamide, emerged as a potent, broad-spectrum anti-epileptic drug (AED) candidate. Its development focused on replacing the sulfonamide group to improve the ADME profile, including metabolic stability without reactive metabolite production. DSP-0565's anti-convulsant activity across various models, coupled with a good safety margin, underscores its potential as a clinical candidate for epilepsy treatment (Tanaka et al., 2019).

Synthesis of Sulfur(VI) Fluorides

[4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF), a shelf-stable, crystalline reagent, has been designed for the synthesis of sulfur(VI) fluorides. AISF's introduction facilitates the creation of aryl fluorosulfates and sulfamoyl fluorides under mild conditions, showcasing its utility in diverse chemical synthesis applications. This development represents a significant advancement in the preparation of sulfur(VI) fluorides, highlighting the potential for new material development and chemical research (Zhou et al., 2018).

Properties

IUPAC Name

2-[4-[(3-fluorophenyl)methylsulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N2O3S/c18-14-3-1-2-13(8-14)10-27(25,26)23-15-6-4-12(5-7-15)9-16(24)22-11-17(19,20)21/h1-8,23H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVKVYYJERGKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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